Home > Products > Screening Compounds P52593 > 3-hydroxy-2H-pyrazolo[4,3-d]pyrimidin-7(4H)-one
3-hydroxy-2H-pyrazolo[4,3-d]pyrimidin-7(4H)-one - 70015-70-2

3-hydroxy-2H-pyrazolo[4,3-d]pyrimidin-7(4H)-one

Catalog Number: EVT-15207285
CAS Number: 70015-70-2
Molecular Formula: C5H4N4O2
Molecular Weight: 152.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Hydroxy-2H-pyrazolo[4,3-d]pyrimidin-7(4H)-one is a heterocyclic compound belonging to the class of pyrazolopyrimidines. This compound has garnered attention due to its potential pharmacological applications, particularly as an inhibitor of phosphodiesterases, which play a crucial role in various biological processes, including signal transduction pathways.

Source

The compound is referenced in several patents and scientific literature that explore its synthesis and biological activity. Notable sources include patent publications that detail the synthesis methods and potential applications of pyrazolo[4,3-d]pyrimidin-7-ones as phosphodiesterase inhibitors, particularly targeting cyclic guanosine monophosphate phosphodiesterases .

Classification

3-Hydroxy-2H-pyrazolo[4,3-d]pyrimidin-7(4H)-one can be classified as:

  • Chemical Class: Heterocyclic compounds
  • Sub-class: Pyrazolopyrimidines
  • Functional Group: Hydroxy group attached to a pyrazolo-pyrimidine structure
Synthesis Analysis

The synthesis of 3-hydroxy-2H-pyrazolo[4,3-d]pyrimidin-7(4H)-one has been explored through various methods. Common approaches include:

  1. Condensation Reactions: The synthesis often involves the condensation of appropriate hydrazine derivatives with pyrimidine precursors. This method allows for the formation of the pyrazolo ring system.
  2. Cyclization Techniques: Cyclization can be achieved through heating or the use of specific catalysts that facilitate the formation of the fused ring structure characteristic of pyrazolo[4,3-d]pyrimidines.
  3. Functionalization: Subsequent functionalization steps may introduce hydroxyl or other substituents to enhance biological activity or solubility.

Technical details regarding reaction conditions, yields, and purification methods are typically outlined in patent applications and research articles focusing on these synthetic routes .

Molecular Structure Analysis

Structure

The molecular formula for 3-hydroxy-2H-pyrazolo[4,3-d]pyrimidin-7(4H)-one is C5H4N4OC_5H_4N_4O. The compound features a fused bicyclic structure composed of a pyrazole and a pyrimidine ring.

Data

Key structural data includes:

  • Molecular Weight: 136.11 g/mol
  • InChI Key: JFZSDNLQDTYVEE-UHFFFAOYSA-N
  • Number of Heavy Atoms: 10
  • Rotatable Bonds: 0
  • Hydrogen Bond Acceptors: 3
  • Hydrogen Bond Donors: 2

These characteristics suggest a relatively rigid structure with potential for hydrogen bonding, which is essential for biological interactions .

Chemical Reactions Analysis

3-Hydroxy-2H-pyrazolo[4,3-d]pyrimidin-7(4H)-one participates in various chemical reactions that can modify its structure or enhance its activity:

  1. Phosphodiesterase Inhibition: The compound has been shown to inhibit specific phosphodiesterases, thereby influencing cyclic nucleotide levels within cells.
  2. Substitution Reactions: The hydroxyl group can undergo substitution reactions to introduce different functional groups that may improve pharmacological properties.
  3. Redox Reactions: As a heterocyclic compound, it may also participate in redox reactions under certain conditions, affecting its stability and reactivity.

Technical details regarding these reactions are typically available in scientific literature focusing on medicinal chemistry and pharmacology .

Mechanism of Action

The mechanism of action for 3-hydroxy-2H-pyrazolo[4,3-d]pyrimidin-7(4H)-one primarily involves its role as a phosphodiesterase inhibitor. By inhibiting phosphodiesterases, this compound increases the levels of cyclic guanosine monophosphate within cells. Elevated cyclic guanosine monophosphate levels lead to various physiological effects, including:

  • Vasodilation: Increased cyclic guanosine monophosphate promotes relaxation of vascular smooth muscle.
  • Signal Transduction Modulation: Altered cyclic nucleotide levels can affect multiple signaling pathways involved in cell growth and differentiation.

Data supporting these mechanisms are derived from pharmacological studies that demonstrate the compound's effects on enzyme activity and cellular responses .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Generally soluble in polar solvents due to the presence of hydroxyl groups.

Chemical Properties

  • Melting Point: Specific melting point data is often reported in experimental studies.
  • Stability: The stability can vary based on environmental conditions such as pH and temperature.

Relevant data indicate that this compound exhibits favorable properties for drug development, including high gastrointestinal absorption potential and low permeability across blood-brain barriers .

Applications

3-Hydroxy-2H-pyrazolo[4,3-d]pyrimidin-7(4H)-one has several scientific applications:

  1. Pharmaceutical Development: It is being investigated as a potential therapeutic agent for conditions related to cardiovascular health due to its vasodilatory effects.
  2. Biochemical Research: Researchers utilize this compound to study the role of cyclic nucleotides in cellular signaling pathways.
  3. Drug Design: Its structural features make it a candidate for further modifications aimed at enhancing selectivity and potency against specific phosphodiesterase isoforms.
Introduction to Pyrazolo[4,3-d]Pyrimidine Scaffolds in Medicinal Chemistry

Biological Significance of Pyrazolo[4,3-d]Pyrimidine Derivatives in Oncology

Pyrazolo[4,3-d]pyrimidine derivatives demonstrate potent antiproliferative activities across diverse cancer cell lines by selectively inhibiting cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) tyrosine kinases. The 3-hydroxy-7-oxo configuration creates hydrogen bond donor-acceptor pairs that effectively mimic the purine ring of ATP, facilitating competitive binding at kinase catalytic sites [3] [8]. Structure-activity relationship studies reveal that substitutions at the N2 and C6 positions significantly modulate biological activity. For instance, thioglycoside derivatives exhibit remarkable cytotoxicity against breast (MCF-7), colorectal (HCT-116), and hepatocellular (HepG-2) carcinoma cell lines, with IC₅₀ values substantially lower than reference drugs like sorafenib [3].

Table 1: Cytotoxic Activity of Selected Pyrazolo[4,3-d]Pyrimidine Derivatives

CompoundSubstituentsMCF-7 IC₅₀ (nM)HCT-116 IC₅₀ (nM)HepG-2 IC₅₀ (nM)Reference
14Thioglycoside45648 [3]
15Hybrid molecule18*22*26* [8]
16Hybrid molecule34*19*31* [8]
SorafenibReference14417619 [3]

*GI₅₀ values in μM from NCI 60-cell line screening

Mechanistically, these derivatives induce cell cycle arrest at S-phase and trigger mitochondrial apoptosis pathways. Compound 16 demonstrates concentration-dependent apoptosis induction in MDA-MB-468 breast cancer cells, accompanied by increased sub-G1 cell populations [8]. Additionally, select derivatives overcome multidrug resistance by inhibiting P-glycoprotein efflux, with quantitative PCR studies revealing 0.301-0.449 fold reduction in P-gp expression compared to controls—a crucial advantage in treating refractory malignancies [8].

Rationale for Targeting Kinase Pathways with 3-Hydroxy-2H-Pyrazolo[4,3-d]Pyrimidin-7(4H)-One

The bioisosteric replacement strategy underpins the scaffold's kinase targeting efficiency. The 3-hydroxy-2H-pyrazolo[4,3-d]pyrimidin-7(4H)-one core serves as a purine mimetic that occupies the adenine binding pocket while enabling strategic substitutions to access adjacent hydrophobic regions. Molecular docking studies confirm that the hydroxy/oxo tautomers form essential hydrogen bonds with conserved catalytic residues. For CDK2, the carbonyl at C7 and N-H at position 4 form bidentate hydrogen bonds with Leu83 backbone atoms—interactions critical for inhibitory activity [3]. In EGFR, the scaffold positions substituents to access the hydrophobic back pocket and front region, with hydrophobic tails enhancing binding through van der Waals interactions with residues like Leu694 and Leu820 [8].

Table 2: Key Binding Interactions of Pyrazolo[4,3-d]Pyrimidine Derivatives with Kinases

Kinase TargetCompoundBinding Affinity (IC₅₀ μM)Critical InteractionsApplication
CDK2/Cyclin A2140.057 ± 0.003H-bonds with Leu83, hydrophobic interactions with Ile10, Val18Cell cycle inhibition [3]
EGFR160.034 ± 0.002H-bond with Met769, hydrophobic contact with Leu694, Leu820EGFR-driven cancers [8]
VEGFRHybrid VII0.021*H-bond with Cys917, hydrophobic interaction with Ile892, Phe916Angiogenesis inhibition [8]

*Reported values for structurally related analogs

The scaffold's three-dimensional versatility enables optimization toward specific kinase targets. For CDK2 inhibition, the incorporation of arylglycyl moieties at position 1 maintains hydrogen bonding with Leu83, mimicking the interactions observed in roscovitine [3]. For EGFR inhibition, extension with hydrophobic groups like 4-chlorobenzylidene at position 4 enhances occupancy of hydrophobic region II, yielding derivatives with IC₅₀ values as low as 34 nM against EGFR tyrosine kinase [8]. This rational design approach balances target affinity with drug-like properties, supported by computational ADMET predictions showing favorable pharmacokinetic profiles for clinical translation.

Historical Development of Pyrazolo[4,3-d]Pyrimidine-Based Therapeutics

The therapeutic evolution of pyrazolo[4,3-d]pyrimidines began with allopurinol (7H-pyrazolo[4,3-d]pyrimidin-7-one), initially developed as a xanthine oxidase inhibitor for gout management (CAS: 13877-55-9) [6]. This first-generation compound established the pharmacological relevance of the scaffold but lacked kinase selectivity. The 1990s witnessed a paradigm shift with the discovery of roscovitine (seliciclib), a pyrazolo[3,4-d]pyrimidine derivative that selectively inhibits CDK2/cyclin E complexes, reaching Phase II trials for cancer therapy [3]. This breakthrough validated pyrazolopyrimidines as ATP-competitive kinase inhibitors and stimulated extensive medicinal chemistry efforts to optimize substitutions for enhanced potency and selectivity.

Table 3: Historical Milestones in Pyrazolo[4,3-d]Pyrimidine Therapeutic Development

EraRepresentative AgentsKey AdvancesClinical Impact
1960sAllopurinolFirst pyrazolopyrimidine approved (xanthine oxidase inhibition)Gout management
1990sRoscovitine (CYC202)Proof-of-concept for CDK inhibitionEstablished kinase targeting strategy
2000sDinaciclib (pyrazolo[3,4-d]pyrimidine)Multikinase inhibitor targeting CDK1,2,5,9Phase III trials in breast cancer and leukemia
2010-2020US9505767B2 derivativesHistone demethylase inhibitors (Jumonji domain-containing proteins)Epigenetic modulation strategies [2]
2020sThioglycoside conjugates (14,15)Dual CDK2 inhibition/P-gp modulationOvercoming multidrug resistance [3]
2024EGFR-TK inhibitors (15,16)Broad-spectrum antitumor activity (GI₅₀ 0.018-9.98 μM across NCI-60 panel)Next-generation kinase inhibitors with P-gp inhibition [8]

Contemporary research focuses on polypharmacology approaches and overcoming drug resistance. Patent US9505767B2 exemplifies scaffold repurposing for epigenetic targets, specifically histone demethylase inhibitors containing pyrazolo[1,5-a]pyrimidin-7(4H)-one cores [2]. The 2022 discovery of CDK2/cyclin A2 inhibitors featuring pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine systems (hybridized derivatives) demonstrated sub-100 nM potency with significant apoptosis induction [3]. Most recently, hybrid molecules (2024) integrating pyrazolo[3,4-d]pyrimidine with other pharmacophores exhibit dual EGFR-TK inhibition and P-glycoprotein suppression, representing a strategic advancement in overcoming tumor resistance mechanisms while maintaining nanomolar potency against refractory malignancies [8].

Properties

CAS Number

70015-70-2

Product Name

3-hydroxy-2H-pyrazolo[4,3-d]pyrimidin-7(4H)-one

IUPAC Name

2,6-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3,7-dione

Molecular Formula

C5H4N4O2

Molecular Weight

152.11 g/mol

InChI

InChI=1S/C5H4N4O2/c10-4-3-2(6-1-7-4)5(11)9-8-3/h1H,(H,6,7,10)(H2,8,9,11)

InChI Key

UGLRSPYECAPKFT-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=O)N1)NNC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.